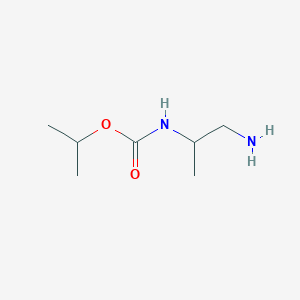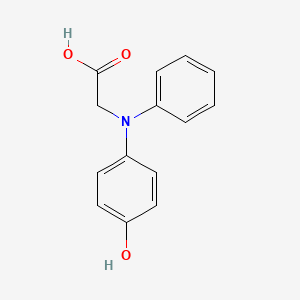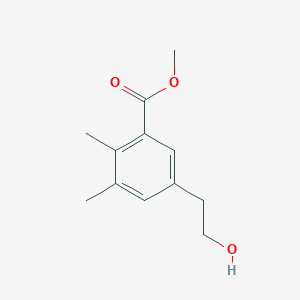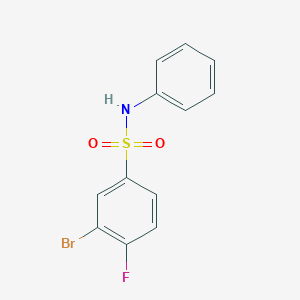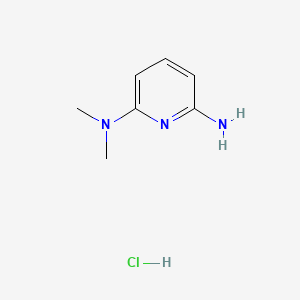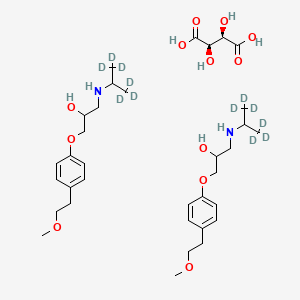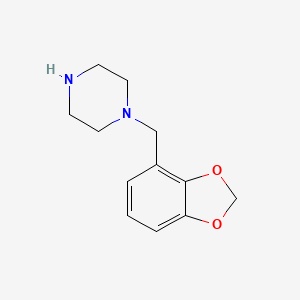![molecular formula C8H12N2O2 B13850178 N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide](/img/structure/B13850178.png)
N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formylnorloline is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their complex structures and biological activities. This compound is a derivative of loline, which is found in certain grasses, particularly those associated with endophytic fungi such as Epichloë species . N-Formylnorloline is characterized by its unique structure, which includes an oxygen bridge between carbons 2 and 7 of the pyrrolizidine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formylnorloline involves multiple steps, starting from simpler organic molecules. One common approach is the formylation of norloline, which can be achieved using formic acid or formylating agents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the formyl group on the nitrogen atom of norloline.
Industrial Production Methods: Industrial production of N-Formylnorloline is less common due to the complexity of its synthesis. it can be extracted from plant sources where it naturally occurs, such as tall fescue grasses. The extraction process involves isolating the alkaloid from plant tissues using solvents and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: N-Formylnorloline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives, potentially altering its biological activity.
Reduction: Reduction reactions can remove the formyl group, converting N-Formylnorloline back to norloline.
Substitution: The formyl group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the formyl group under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-formyl derivatives with additional oxygen-containing groups, while reduction typically produces norloline .
Scientific Research Applications
N-Formylnorloline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Formylnorloline involves its interaction with biological targets, primarily in insects. It is believed to disrupt normal physiological processes in insects, leading to paralysis or death. The exact molecular targets and pathways are still under investigation, but it is known to affect the nervous system of insects, making it an effective natural insecticide .
Comparison with Similar Compounds
N-Formylloline: Another loline derivative with a formyl group, but differs in its substitution pattern.
N-Acetylnorloline: Similar structure but with an acetyl group instead of a formyl group.
N-Methylloline: Contains a methyl group instead of a formyl group.
Comparison: N-Formylnorloline is unique due to its specific formyl substitution, which imparts distinct chemical and biological properties. Compared to N-Formylloline, it has a different substitution pattern, affecting its reactivity and biological activity. N-Acetylnorloline and N-Methylloline differ in their substituents, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide |
InChI |
InChI=1S/C8H12N2O2/c11-4-9-7-6-3-10-2-1-5(12-6)8(7)10/h4-8H,1-3H2,(H,9,11)/t5?,6-,7+,8-/m1/s1 |
InChI Key |
XKEMMYSNKGUOCT-KTUCCBJNSA-N |
Isomeric SMILES |
C1CN2C[C@@H]3[C@@H]([C@H]2C1O3)NC=O |
Canonical SMILES |
C1CN2CC3C(C2C1O3)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


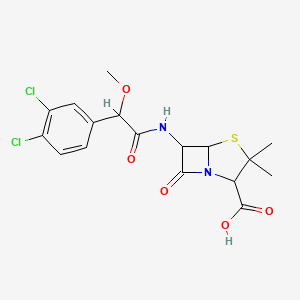
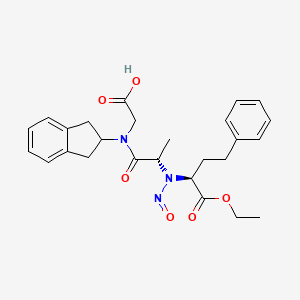
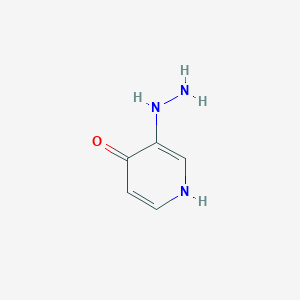
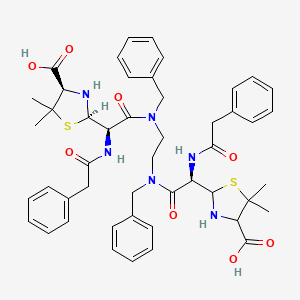
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
